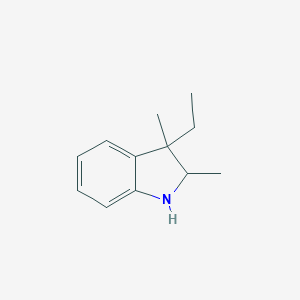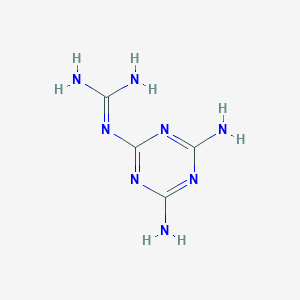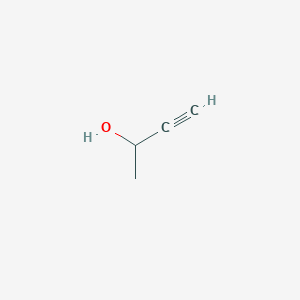
3-Ethyl-2,3-dimethylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,3-dimethylindoline is a heterocyclic organic compound that belongs to the class of indoline derivatives. It has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. The compound has a unique structure that makes it a promising candidate for the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2,3-dimethylindoline is not well understood. However, studies have shown that the compound exhibits potent antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl-2,3-dimethylindoline has several biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. It has also been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Ethyl-2,3-dimethylindoline in lab experiments include its high yield of synthesis, its stability, and its unique structure. However, the compound has some limitations such as its low solubility in water and its high cost.
Orientations Futures
There are several future directions for the study of 3-Ethyl-2,3-dimethylindoline. One potential direction is the development of new materials with unique properties such as fluorescence and charge transport. Another potential direction is the synthesis of new indole derivatives with potential biological activities. Additionally, the compound could be further studied for its potential applications in cancer therapy and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-Ethyl-2,3-dimethylindoline can be achieved through various methods. One of the most common methods involves the condensation of 2,3-dimethylindole with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction proceeds via an SN2 mechanism and yields the desired product in good yield. Other methods involve the use of different alkylating agents and catalysts.
Applications De Recherche Scientifique
3-Ethyl-2,3-dimethylindoline has been extensively studied for its potential applications in various fields of science. In material science, the compound has been used as a building block for the synthesis of new organic materials with unique properties such as fluorescence and charge transport. In organic synthesis, the compound has been used as a starting material for the synthesis of various indole derivatives with potential biological activities.
Propriétés
Numéro CAS |
18781-59-4 |
|---|---|
Nom du produit |
3-Ethyl-2,3-dimethylindoline |
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
3-ethyl-2,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-4-12(3)9(2)13-11-8-6-5-7-10(11)12/h5-9,13H,4H2,1-3H3 |
Clé InChI |
FCHLBDYQJHDNFN-UHFFFAOYSA-N |
SMILES |
CCC1(C(NC2=CC=CC=C21)C)C |
SMILES canonique |
CCC1(C(NC2=CC=CC=C21)C)C |
Synonymes |
3-Ethyl-2,3-dimethylindoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)




![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)




